Home > Products > Building Blocks P19251 > N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine - 1171669-25-2

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Catalog Number: EVT-1676544
CAS Number: 1171669-25-2
Molecular Formula: C19H30N2
Molecular Weight: 286.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine agonist with a higher affinity for dopamine D3 receptors compared to D2 receptors. It is widely used in research to investigate the role of D3 receptors in various behavioral and physiological processes. PD-128,907 has been shown to induce yawning in rats, a behavior suggested to be mediated by D3 receptor activation [].

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is recognized as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It enhances the activity of mGluR5, which plays a role in synaptic plasticity, learning, and memory. CDPPB has also been found to exhibit positive allosteric modulation at mGluR1, albeit to a lesser extent than at mGluR5 [].

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

  • Compound Description: VU-71 functions as a positive allosteric modulator selective for mGluR1, potentiating glutamate-induced calcium transients in cells expressing this receptor subtype []. This selectivity for mGluR1 distinguishes it from CDPPB, which shows activity at both mGluR1 and mGluR5 [].
Overview

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine is a chemical compound that belongs to a class of tetrahydroquinoline derivatives. These compounds are characterized by their bicyclic structure, which includes a quinoline moiety and a cyclopentanamine group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Source

The synthesis and characterization of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine have been discussed in various scientific literature, including patents and research articles. The compound's synthetic routes often involve multi-step reactions that integrate different organic chemistry techniques.

Classification

This compound can be classified as an alkaloid due to its nitrogen-containing structure. It falls under the category of heterocyclic compounds, specifically those that contain both nitrogen and carbon atoms in their rings.

Synthesis Analysis

Methods

The synthesis of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine typically involves several key steps:

  1. Formation of Tetrahydroquinoline: The initial step often involves the condensation of an appropriate amine with a carbonyl compound to form the tetrahydroquinoline structure.
  2. Alkylation: The tetrahydroquinoline is then alkylated using butyl bromide or a similar reagent to introduce the butyl group.
  3. Cyclization: The cyclopentanamine moiety is introduced through cyclization reactions that may involve ring-closing reactions or reductive amination techniques.

Technical Details

The synthesis can be optimized through various reaction conditions such as temperature control, solvent choice (e.g., N,N-dimethylformamide), and the use of catalysts to enhance yield and selectivity. Techniques such as chromatography are often employed for purification and characterization of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine can be represented as follows:

C16H24N2\text{C}_{16}\text{H}_{24}\text{N}_2

This formula indicates that the compound consists of 16 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms.

Data

The structural features include:

  • Tetrahydroquinoline Ring: A bicyclic system with one nitrogen atom.
  • Cyclopentanamine Group: A five-membered ring containing an amine function.

The stereochemistry is crucial for its biological activity and may influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Oxidation: The tetrahydroquinoline structure may undergo oxidation to form quinoline derivatives.
  3. Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

Technical Details

These reactions often require specific conditions such as controlled pH and temperature to ensure high yields and selectivity. Catalysts may also be employed to facilitate certain transformations.

Mechanism of Action

Process

The mechanism of action for N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine is not fully elucidated but is believed to involve:

  1. Receptor Binding: The compound may interact with specific receptors in the central nervous system or other biological pathways.
  2. Signal Modulation: It could modulate neurotransmitter systems or influence cellular signaling pathways related to neuroprotection or anti-inflammatory effects.

Data

Studies have indicated potential interactions with neurotransmitter receptors, which could explain its therapeutic effects in models of neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine typically exhibits:

  • Appearance: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical organic reactions involving amines and heterocycles.

Relevant data on melting point and boiling point would need to be sourced from specific experimental studies or databases.

Applications

Scientific Uses

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Research Tools: In studies examining receptor interactions and signal transduction pathways.

This compound represents a promising area for further research into its therapeutic potential and mechanisms of action within biological systems.

Synthetic Methodologies and Optimization Strategies for N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Stereoselective Synthesis Approaches Inspired by Spirocyclic Oxindole Methodologies

Stereoselective construction of the tetrahydroquinoline scaffold in N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine leverages lessons from spirocyclic oxindole syntheses. These methods employ chiral auxiliaries or catalysts to control stereochemistry at the C1 position of the tetrahydroquinoline core, which is critical for biological activity profiling. For instance, S1P1 receptor modulators—structurally related to the target compound—require precise three-dimensional orientation of the alkyl side chain and amine moiety [4]. Strategies include:

  • Diastereoselective Cyclization: Using enantiopure α-methylbenzylamine derivatives as temporary directing groups, enabling asymmetric induction during the Bischler-Napieralski cyclization. Subsequent hydrogenolysis removes the auxiliary, yielding enantiomerically enriched 1-butyltetrahydroquinoline intermediates.
  • Ring-Constrained Analogues: Incorporating cyclobutane or azetidine rings (inspired by oxindole methodologies) enhances stereocontrol. For example, copper-catalyzed spirocyclization between anilines and cyclobutanones generates fused tetrahydroquinoline scaffolds with up to 92% yield and >90% de [3].

Table 1: Stereoselective Methods for Tetrahydroquinoline Core Synthesis

MethodChiral Control ElementYield (%)de/ee (%)Key Advantage
Chiral Auxiliary-Assisted Cyclization(R)-α-Methylbenzylamine78–8588–94No specialized catalysts
Copper-Catalyzed SpirocyclizationCu(TFA)₂ in hexane88–92>90Single-step fusion
Azetidinone Multicomponent ReactionChiral Phosphoric Acid (CPA)75–8295Three contiguous stereocenters

These approaches address the challenge of installing the 1-butyl group stereoselectively, which directly influences the conformational stability of the target molecule [6].

Catalytic Asymmetric Routes Utilizing Chiral Ligands or Organocatalysts

Asymmetric catalysis enables direct enantioselective synthesis of the tetrahydroquinoline scaffold. Key strategies include:

  • Chiral Ligand-Metal Complexes: Ferrocenyl-based ligands (e.g., (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine) complexed with Cu(II) or Pd(0) facilitate reductive amination or dearomative cyclization. These systems achieve up to 95% ee in constructing the tetrahydroquinoline stereocenter, though yields vary (31–92%) based on metal selection [5].
  • Organocatalytic Enamine Activation: L-Proline-derived catalysts promote asymmetric intramolecular Friedel-Crafts reactions. For example, reacting N-(4-aminobutyl)-aniline derivatives with cyclopentanone derivatives yields enantioenriched intermediates for subsequent N-alkylation.
  • Micellar Catalysis: Aqueous SDS micelles enhance diastereoselectivity in domino imino Diels-Alder reactions, providing 2-methyltetrahydroquinoline derivatives in >90% de under acid catalysis [9]. This green method is adaptable for introducing the cyclopentylamine moiety.

Table 2: Chiral Catalytic Systems for Asymmetric Synthesis

Catalyst TypeRepresentative StructureReactionee (%)Limitation
Ferrocenyl Phosphine-Cu(II)(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphineReductive Amination88–95Sensitive to steric hindrance
CPA Organocatalyst(8α,9R)-6'-Methoxycinchonan-9-amineMulticomponent Cyclization90–95Requires anhydrous conditions
SDS Micelles + H₃O⁺Sodium dodecyl sulfate micellesDomino Imino Diels-AlderN/A (de>90)Water-sensitive functionalities

Optimization focuses on ligand design to accommodate the bulky cyclopentylamine group during C–N bond formation [5].

Domino Reaction Sequences for Tetrahydroquinoline Scaffold Assembly

Domino reactions enable efficient construction of the tetrahydroquinoline core and concurrent functionalization. Two optimized approaches are:

  • Copper-Catalyzed Domino Cyclization: Anilines react with cyclobutanone oxime under Cu(TFA)₂ catalysis (20 mol%) in hexane at 80°C to form spirotetrahydroquinolines in 92% yield [3]. This method tolerates para-halogen or electron-donating substituents but struggles with ortho-substituted anilines due to steric hindrance. The cyclopentylamine moiety is introduced via reductive amination of the spirocyclic aldehyde intermediate.
  • Catalyst-Free Mannich/Friedel-Crafts: N-Aryl-N-benzylamines react with polyformaldehyde and N-vinylpyrrolidone in methanol, assembling julolidine-type tetrahydroquinolines via iminium ion intermediates. This sequence forms three bonds (one C–N, two C–C) in a single step with water as the only byproduct, yielding 76–89% for 6-substituted variants [6].

Table 3: Domino Reactions for Tetrahydroquinoline Synthesis

Reaction TypeConditionsSubstituent CompatibilityYield Range (%)Application to Target
Cu(TFA)₂-Catalyzed CyclizationHexane, 80°C, 12 hp-OMe, p-Cl, m-Br70–92Spiro intermediate for cyclopentylamine attachment
Mannich/Friedel-CraftsMeOH, rt, 24 h, catalyst-free6-OMe, 7-Cl, 8-Me76–89Direct N-alkylation with bromocyclopentane

Electron-rich anilines enhance electrophilic cyclization efficiency, while electron-withdrawing groups (e.g., ester, acetyl) decrease yields by 20–40% [3] [6].

Late-Stage Functionalization of the Cyclopentylamine Moiety

Late-stage modification of the cyclopentylamine group enhances diversification efficiency. Key methods include:

  • Reductive Amination: Reacting tetrahydroquinoline-6-carbaldehyde with cyclopentanone using NaBH₃CN in methanol provides the secondary amine target in 60–75% yield. Ti(OiPr)₄ improves selectivity by forming iminium-titanium complexes [6].
  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-bromo-1-butyltetrahydroquinoline with cyclopentylamine employs XantPhos as a ligand, yielding N-alkylated products at 100–110°C (65–80% yield) [4].
  • Microwave-Assisted SNAr: Electron-deficient tetrahydroquinolines (e.g., 6-nitro derivatives) undergo nucleophilic substitution with cyclopentylamine under microwave irradiation (120°C, 30 min), achieving >85% conversion [9].

Table 4: Late-Stage Cyclopentylamine Introduction Methods

MethodConditionsKey IntermediateYield (%)Purity Concern
Reductive AminationNaBH₃CN/MeOH, Ti(OiPr)₄, 25°C, 12 h6-Formyltetrahydroquinoline60–75Over-alkylation to tertiary amine
Buchwald-Hartwig CouplingPd₂(dba)₃/XantPhos, dioxane, 110°C, 24 h6-Bromotetrahydroquinoline65–80Palladium residues
Microwave SNArCyclopentylamine, DMSO, 120°C, 30 min6-Nitrotetrahydroquinoline80–85Requires electron-withdrawing group

Optimization involves protecting group strategies (e.g., Boc on tetrahydroquinoline nitrogen) to prevent dialkylation [4].

Properties

CAS Number

1171669-25-2

Product Name

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C19H30N2/c1-2-3-12-21-13-6-7-17-14-16(10-11-19(17)21)15-20-18-8-4-5-9-18/h10-11,14,18,20H,2-9,12-13,15H2,1H3

InChI Key

GLPVSIJNHICFLN-UHFFFAOYSA-N

SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.